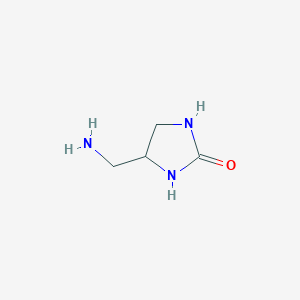

4-(Aminomethyl)imidazolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(Aminomethyl)imidazolidin-2-one is a heterocyclic organic compound featuring a five-membered ring structure with nitrogen atoms at positions 1 and 3, and a carbonyl group at position 2. This compound is of significant interest due to its presence in various pharmaceuticals, natural products, and as an intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)imidazolidin-2-one can be achieved through several methods:

Direct Incorporation of the Carbonyl Group into 1,2-Diamines: This method involves the reaction of 1,2-diamines with carbonylating agents such as phosgene in the presence of a base.

Diamination of Olefins: This approach uses olefins and diamines in the presence of a catalyst to form the imidazolidinone ring.

Intramolecular Hydroamination of Linear Urea Derivatives: Linear urea derivatives undergo intramolecular hydroamination to form the cyclic structure.

Aziridine Ring Expansion: Aziridines react with isocyanates in the presence of a Lewis acid catalyst to form imidazolidinones.

Industrial Production Methods

Industrial production often employs catalytic methods to enhance efficiency and sustainability. Metal-catalyzed processes and organocatalysis are commonly used to achieve high yields and selectivity .

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)imidazolidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form imidazolidinone derivatives.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include tert-butyl hydroperoxide (TBHP) and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines and alkyl halides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted imidazolidinones, which can be further utilized in pharmaceutical and synthetic applications .

Scientific Research Applications

4-(Aminomethyl)imidazolidin-2-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)imidazolidin-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or activation of biological pathways . The exact pathways depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Imidazolidine-2-thione: Similar in structure but contains a sulfur atom instead of oxygen.

Imidazole-2-thione: Contains a sulfur atom and has significant pharmaceutical applications.

2-Imidazolidinone: Lacks the aminomethyl group and has different chemical properties and applications.

Uniqueness

4-(Aminomethyl)imidazolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to form stable complexes and participate in diverse reactions makes it valuable in various fields .

Biological Activity

4-(Aminomethyl)imidazolidin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This compound, characterized by its unique imidazolidinone structure, has been studied for its interactions with various biological targets, leading to implications in areas such as cancer treatment, antimicrobial activity, and enzyme inhibition.

Structure

The compound features a five-membered ring containing two nitrogen atoms and a carbonyl group, with an amino group attached to the carbon adjacent to the carbonyl. This configuration is crucial for its reactivity and biological activity.

Table 1: Structural Characteristics of this compound

| Feature | Description |

|---|---|

| Chemical Formula | C₅H₈N₄O |

| Molecular Weight | 144.14 g/mol |

| Functional Groups | Amino (-NH₂), Carbonyl (C=O) |

| Stereochemistry | Chiral; influences biological interactions |

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives of this compound. For instance, a study evaluated a series of imidazolidinone derivatives and found that certain compounds exhibited significant antiproliferative effects on colorectal cancer cell lines HCT116 and SW620. The mechanism of action involved the induction of reactive oxygen species (ROS) leading to apoptosis via the c-Jun N-terminal kinase (JNK) pathway .

Table 2: Anticancer Activity of Selected Derivatives

| Compound ID | Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 9r | HCT116 | 5.0 | ROS generation inducing JNK-mediated apoptosis |

| Compound 9r | SW620 | 6.5 | ROS generation inducing JNK-mediated apoptosis |

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Research indicates that derivatives have demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA), with some compounds acting synergistically with existing antibiotics like oxacillin, effectively lowering the minimum inhibitory concentration (MIC) .

Table 3: Antimicrobial Efficacy Against MRSA

| Compound ID | MIC (µg/mL) | Synergistic Effect with Oxacillin |

|---|---|---|

| Compound A | 8 | Yes |

| Compound B | 16 | No |

The biological activity of this compound largely depends on its ability to interact with specific molecular targets within biological systems. The imidazolidinone ring facilitates hydrogen bonding and other interactions that can modulate enzyme activities or receptor functions.

Key Mechanisms

- Apoptosis Induction : Through ROS production, leading to mitochondrial pathway activation.

- Enzyme Inhibition : Potential as enzyme inhibitors in various biochemical pathways.

- Receptor Modulation : Acting as agonists or antagonists depending on the target.

Study on Anticancer Derivatives

In a comprehensive study published in Molecules, a series of imidazolidinone derivatives were synthesized and evaluated for their anticancer properties. The most potent derivative was shown to induce apoptosis through ROS-dependent pathways, highlighting the therapeutic potential of this class of compounds .

Research on Antimicrobial Activity

Another study focused on the antimicrobial properties of imidazolidinone derivatives against MRSA. The results indicated that certain compounds not only inhibited biofilm formation but also enhanced the efficacy of conventional antibiotics, suggesting a dual-action mechanism that could be exploited in clinical settings .

Properties

Molecular Formula |

C4H9N3O |

|---|---|

Molecular Weight |

115.13 g/mol |

IUPAC Name |

4-(aminomethyl)imidazolidin-2-one |

InChI |

InChI=1S/C4H9N3O/c5-1-3-2-6-4(8)7-3/h3H,1-2,5H2,(H2,6,7,8) |

InChI Key |

LSLTVBMVLGQVTK-UHFFFAOYSA-N |

Canonical SMILES |

C1C(NC(=O)N1)CN |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.